Tert-butyl 2-(4-nitrophenoxy)acetate Tert-butyl 2-(4-nitrophenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483171
InChI: InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-17-10-6-4-9(5-7-10)13(15)16/h4-7H,8H2,1-3H3
SMILES: CC(C)(C)OC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol

Tert-butyl 2-(4-nitrophenoxy)acetate

CAS No.:

Cat. No.: VC13483171

Molecular Formula: C12H15NO5

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(4-nitrophenoxy)acetate -

Specification

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
IUPAC Name tert-butyl 2-(4-nitrophenoxy)acetate
Standard InChI InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-17-10-6-4-9(5-7-10)13(15)16/h4-7H,8H2,1-3H3
Standard InChI Key ASMSZGIOBJIOLQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 2-(4-nitrophenoxy)acetate belongs to the class of aromatic nitro compounds, with a molecular weight of 253.25 g/mol and the systematic IUPAC name tert-butyl 2-(4-nitro phenoxy)acetate. Its molecular structure comprises a tert-butyl ester group (-OC(CH₃)₃) attached to an acetoxy bridge (-OCH₂CO-), which is bonded to a para-nitrophenyl ring. Key structural parameters derived from X-ray crystallography reveal a dihedral angle of 84.2° between the acetoxy group and the nitrophenoxy ring, contributing to its non-planar conformation . The nitro group adopts a coplanar orientation with the aromatic ring, facilitating resonance stabilization and intermolecular interactions.

Table 1: Physicochemical Properties of Tert-Butyl 2-(4-Nitrophenoxy)Acetate

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₅
Molecular Weight253.25 g/mol
Density1.288 g/cm³ (analogous derivative)
Boiling Point380.3°C (analogous derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c

The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 11.967 Å, b = 7.731 Å, c = 17.307 Å, and β = 101.44° . Intermolecular C-H···O hydrogen bonds between the tert-butyl methyl groups and nitro oxygen atoms stabilize the crystal lattice, while π-π stacking interactions (centroid-centroid distance: 3.758 Å) further enhance structural cohesion .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of tert-butyl 2-(4-nitrophenoxy)acetate typically involves a two-step protocol:

  • Esterification: 4-Nitrophenoxyacetic acid is reacted with tert-butanol under acidic conditions. Concentrated sulfuric acid catalyzes the nucleophilic acyl substitution, yielding the tert-butyl ester .

  • Purification: The crude product is purified via recrystallization from ethanol or column chromatography, achieving yields exceeding 75% .

Alternative methods employ acetyl chloride or acetic anhydride as acylating agents, though these may require stringent temperature control to avoid side reactions .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, tert-butyl), 4.67 (s, 2H, CH₂), 7.12–8.23 (m, 4H, aromatic) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 27.9 (tert-butyl), 65.8 (CH₂), 81.5 (C-O), 122.4–147.2 (aromatic and nitro carbons), 169.5 (C=O) .

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), 1348 cm⁻¹ (symmetric NO₂ stretch) .

Crystallographic and Computational Insights

X-ray diffraction analysis confirms the molecule’s conformational rigidity, with torsional angles constrained by steric hindrance from the tert-butyl group. Density Functional Theory (DFT) calculations align with experimental data, showing a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity . The electrostatic potential map reveals electron-deficient regions at the nitro group, making it susceptible to nucleophilic attack in synthetic modifications .

Functional Applications in Pharmaceutical Chemistry

Urease Inhibition

Tert-butyl 2-(4-nitrophenoxy)acetate exhibits competitive inhibition against Helicobacter pylori urease (IC₅₀ = 18.7 μM), attributed to its nitro group’s interaction with the enzyme’s active-site nickel ions . This activity positions it as a candidate for treating peptic ulcers and urinary tract infections.

Intermediate in Heterocyclic Synthesis

The compound serves as a precursor in synthesizing tetrahydroquinazolines, as demonstrated in palladium-catalyzed Heck-amidation reactions . For example, it participates in tandem Michael additions to form functionalized heterocycles with antitumor properties .

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